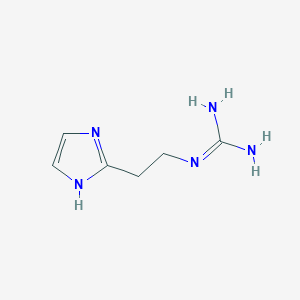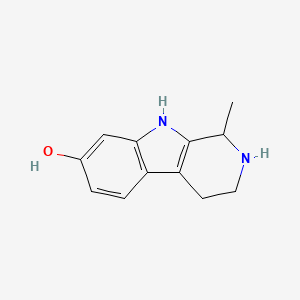
Tetrahydroharmol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydroharmol is a bioactive beta-carboline harmala alkaloid. It is known for its role as a reversible inhibitor of monoamine oxidase A, which makes it significant in various biochemical processes . The compound has the IUPAC name 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol and a molecular formula of C12H14N2O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydroharmol typically involves the reduction of harmaline. Harmaline can be reduced using catalytic hydrogenation or chemical reduction methods. One common method involves the use of sodium borohydride (NaBH4) in methanol, which selectively reduces the double bond in harmaline to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydroharmol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmol.
Reduction: As mentioned, harmaline can be reduced to form this compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Harmol is a major product.
Reduction: this compound is the product of harmaline reduction.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tetrahydroharmol has several scientific research applications:
Chemistry: It is used as a model compound in studies of beta-carboline alkaloids.
Biology: It is studied for its effects on monoamine oxidase A and its potential neuroprotective properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the synthesis of other bioactive compounds.
Wirkmechanismus
Tetrahydroharmol acts as a reversible inhibitor of monoamine oxidase A. This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Harmine
- Harmaline
- Harmalol
Comparison
Tetrahydroharmol is unique among these compounds due to its specific inhibitory action on monoamine oxidase A and its distinct chemical structure. While harmine and harmaline also inhibit monoamine oxidase A, this compound’s reversible inhibition and specific binding properties make it a valuable compound for research .
Eigenschaften
CAS-Nummer |
17952-75-9 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C12H14N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6-7,13-15H,4-5H2,1H3 |
InChI-Schlüssel |
AZTMWIPCEFFOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)O |
melting_point |
254 - 255 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


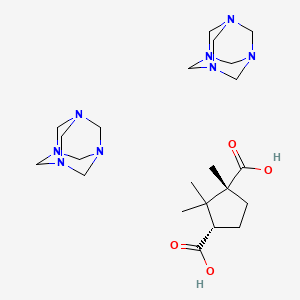
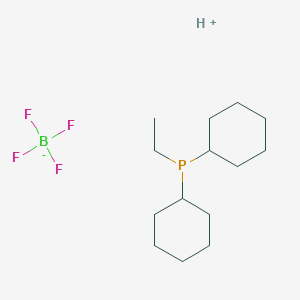

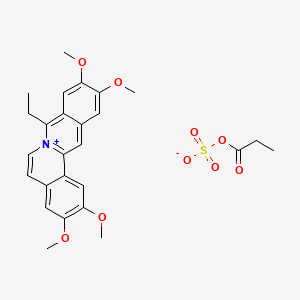
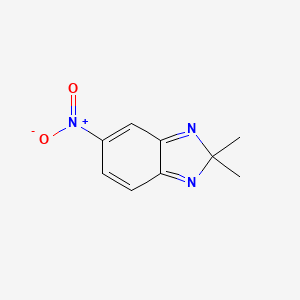
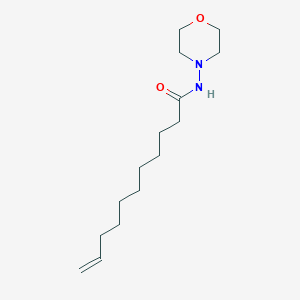
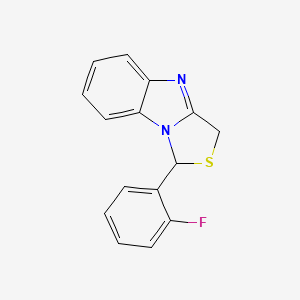
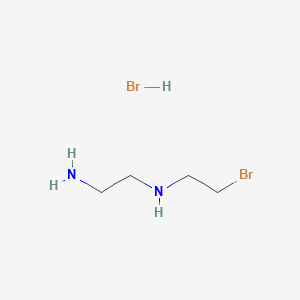
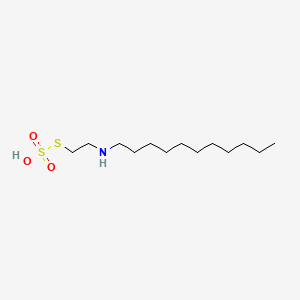
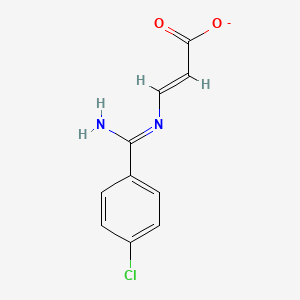
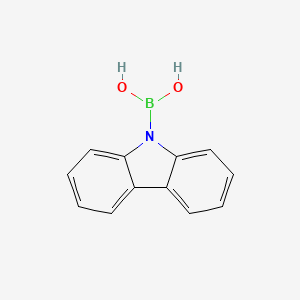
![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)

